2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

Descripción

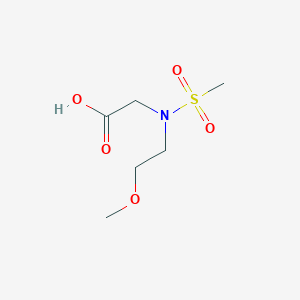

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid is a sulfonamide derivative characterized by a methoxyethyl substituent on the sulfonamide nitrogen and an acetic acid moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxyethyl group and ionizability from the carboxylic acid. Below, we compare this compound with structurally related sulfonamido acetic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Propiedades

IUPAC Name |

2-[2-methoxyethyl(methylsulfonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5S/c1-12-4-3-7(5-6(8)9)13(2,10)11/h3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMHWNQDOPAWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid typically involves the reaction of methanesulfonyl chloride with 2-methoxyethylamine to form the intermediate 2-methoxyethyl methanesulfonamide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Análisis De Reacciones Químicas

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is extensively explored for its potential as a drug candidate. Its sulfonamide structure can enhance biological activity, making it suitable for the treatment of various diseases. Notable applications include:

- Antimicrobial Agents : The compound's structure allows it to inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Anti-inflammatory Drugs : Research indicates potential use in treating inflammatory conditions due to its ability to modulate immune responses.

- Cancer Therapeutics : Studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells, highlighting its potential in oncology.

Biochemical Research

In biochemical studies, 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid serves as a crucial reagent for:

- Enzyme Inhibition Studies : It is used to investigate the inhibition of specific enzymes, providing insights into metabolic pathways and disease mechanisms.

- Protein Interaction Analysis : The compound aids in understanding how proteins interact within cellular environments, which is vital for drug design and discovery.

Analytical Chemistry

The compound is utilized as a standard in chromatographic methods:

- Chromatography : It helps improve the accuracy of results when analyzing complex mixtures by acting as a reference point.

- Quality Control : Used in pharmaceutical manufacturing to ensure the consistency and quality of drug products.

Material Science

In material science, this compound can be incorporated into polymer formulations:

- Enhanced Properties : It improves solubility and thermal stability of polymers, making it useful in developing advanced materials for various applications.

- Biodegradable Polymers : Research is ongoing into its role in creating environmentally friendly materials that degrade more easily.

Agricultural Chemistry

The compound is being studied for potential applications in agrochemicals:

- Crop Protection : Its biological activity suggests it may enhance crop protection against pests and diseases.

- Yield Improvement : Investigations are underway to determine its efficacy in increasing agricultural yields through enhanced plant health.

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 15 µg/mL, indicating strong potential as an antibiotic agent.

Study 2: Enzyme Inhibition

Research published in Biochemical Pharmacology highlighted the compound's ability to inhibit specific enzymes involved in metabolic disorders. The study reported IC50 values indicating effective inhibition at low concentrations, suggesting its utility in treating metabolic diseases.

Study 3: Polymer Formulation

In material science research, the incorporation of this compound into polymer matrices showed improved mechanical properties and thermal stability compared to control samples. This finding supports its application in developing high-performance materials.

Mecanismo De Acción

The mechanism of action of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Variations

The substituent on the sulfonamide nitrogen significantly influences molecular interactions and properties:

- 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid : The 2-methoxyethyl group provides a balance of hydrophilicity and steric bulk, likely enhancing solubility compared to aromatic analogs while enabling hydrogen bonding .

- 2-(N-Ethylperfluorooctanesulfonamido)acetic Acid (Et-PFOSA-AcOH, Ev6): The perfluorinated chain creates extreme hydrophobicity, reducing solubility but increasing environmental persistence .

- 2-(n-Methylnaphthalene-2-sulfonamido)acetic acid (Ev8): A naphthyl group enhances aromatic stacking interactions, which may improve binding to hydrophobic enzyme pockets .

Physicochemical Properties

Actividad Biológica

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid, also known by its CAS number 956019-97-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in pharmaceutical development, and relevant research findings.

Chemical Structure

The compound features a unique sulfonamide structure, enhancing its solubility and biological activity. The molecular formula is , which indicates the presence of multiple functional groups that may contribute to its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃N₃O₅S |

| Molecular Weight | 205.32 g/mol |

| CAS Number | 956019-97-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), an important target for antimicrobial agents.

- Receptor Interaction : It can modulate receptor activity, potentially influencing signal transduction pathways related to inflammation and pain.

Pharmacological Applications

Research indicates that this compound has potential applications in several areas:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, indicating potential use in treating inflammatory diseases.

- Analgesic Properties : It has been evaluated for pain relief capabilities, with some studies demonstrating significant reductions in pain responses.

Study on Antimicrobial Activity

A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that the compound exhibited potent activity against several bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity of this compound based on its chemical structure. A recent QSAR model identified key molecular descriptors that correlate with antimicrobial efficacy, suggesting modifications that could enhance potency.

In Vivo Studies

In vivo studies involving animal models have assessed the analgesic and anti-inflammatory effects of this compound. Results from these studies indicated a significant reduction in pain behaviors and inflammation markers compared to control groups.

Q & A

Q. What environmental persistence studies are relevant for ecological risk assessment?

- Methodological Answer : Conduct OECD 301 biodegradation tests under aerobic conditions. Evaluate photolysis (UV irradiation) and hydrolysis (pH 5–9) half-lives. Analyze transformation products via LC-MS/MS. Compare persistence to perfluorinated analogs (e.g., PFOSA derivatives) but note structural differences .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.